molecular formula C6H12N2 B3105556 6-Methyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 1538734-96-1

6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No. B3105556
CAS RN: 1538734-96-1
M. Wt: 112.17 g/mol
InChI Key: JOWAQVQRALBJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,6-diazabicyclo[3.1.1]heptane, also known as DM-mPDA, is a bicyclic guanidine compound that has been widely studied for its potential use in various scientific applications. This compound has a unique structure that makes it highly versatile and useful in a range of fields, including chemistry, biology, and materials science. In 1.1]heptane.

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-Methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives play a significant role in medicinal chemistry. They are crucial in the synthesis of bridged bicyclic piperazines, which are important building blocks in this field. For instance, the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes as intermediates for creating novel bicyclic piperazines has been reported (Walker & Bedore, 2012). These compounds are notable for their similar lipophilicity to piperazine, making them valuable in drug design.

Neuroreceptor Targeting

Research has shown that derivatives of 3,6-diazabicyclo[3.1.1]heptane can act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. This property is exploited in developing compounds with potential therapeutic applications, including treatments for neurological disorders. One study demonstrated the synthesis and evaluation of these compounds, revealing several with promising in vitro pharmacological profiles (Ji et al., 2007).

Mechanism of Action

Mode of Action

It’s known that the compound belongs to the class of diazabicycloheptanes, which are often used as building blocks in medicinal chemistry . These compounds can act as isosteres for piperazine, suggesting potential interactions with G protein-coupled receptors or ion channels .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-3,6-diazabicyclo[31The compound’s predicted properties include a boiling point of 1652±80 °C and a density of 0998±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane’s action are currently unknown. As research progresses, we can expect to gain more insight into the compound’s biological activity and its potential therapeutic applications .

properties

IUPAC Name

6-methyl-3,6-diazabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-5-2-6(8)4-7-3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWAQVQRALBJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Reactant of Route 3
Reactant of Route 3
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Reactant of Route 4
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Reactant of Route 5
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Reactant of Route 6
6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.